molecular formula C16H25N3O2 B11299366 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11299366
M. Wt: 291.39 g/mol
InChI Key: MMBGKZYQGABNGW-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the dimethyl groups: Methylation of the benzimidazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the propan-2-yloxypropyl group: This step involves the reaction of the benzimidazole derivative with 3-chloropropan-2-ol under basic conditions to form the propan-2-yloxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Thiabendazole: An antifungal and antiparasitic agent.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-propan-2-yloxypropylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H25N3O2/c1-12(2)21-9-5-8-17-11-13-6-7-14-15(10-13)19(4)16(20)18(14)3/h6-7,10,12,17H,5,8-9,11H2,1-4H3

InChI Key

MMBGKZYQGABNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

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